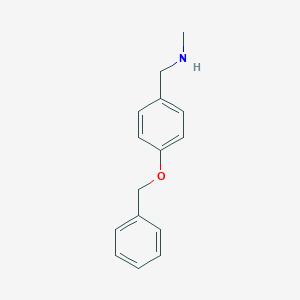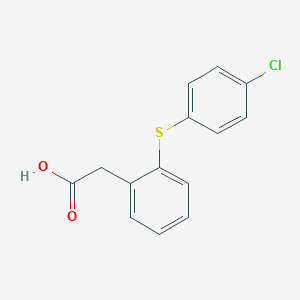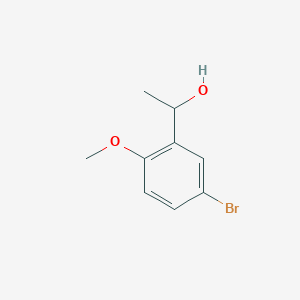
1-(5-Bromo-2-methoxyphenyl)ethanol
Descripción general
Descripción
“1-(5-Bromo-2-methoxyphenyl)ethanone” is a compound with the molecular formula C9H9BrO2 . It has a molecular weight of 229.07 g/mol . It’s also known by other names such as “5-Bromo-2-methoxyacetophenone” and "ethanone, 1-(5-bromo-2-methoxyphenyl)-" .
Synthesis Analysis
The synthesis of similar compounds often involves acetylation protection on the phenolic hydroxyl using acetic anhydride, followed by bromination under the catalysis of iron powder, and finally deacetylation .Molecular Structure Analysis
The compound has a 2D structure and a 3D conformer . The IUPAC name is “1-(5-bromo-2-methoxyphenyl)ethanone” and it has an InChI code and a Canonical SMILES representation .Physical And Chemical Properties Analysis
The compound “1-(5-Bromo-2-methoxyphenyl)ethanone” has a molecular weight of 229.07 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 2 . It also has an Exact Mass of 227.97859 g/mol and a Monoisotopic Mass of 227.97859 g/mol .Aplicaciones Científicas De Investigación
1. Metabolic Analysis and Pathways
The compound "1-(5-Bromo-2-methoxyphenyl)ethanol" and its structural variants have been a subject of metabolic analysis. For instance, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), structurally similar to the compound , has been studied for its in vivo metabolism in rats. Identified metabolites include 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and others, highlighting the compound's involvement in complex metabolic pathways (Kanamori et al., 2002). This study provides insights into the metabolic transformations that compounds structurally related to "1-(5-Bromo-2-methoxyphenyl)ethanol" may undergo in biological systems.
2. Enzymatic Biocatalysis
Enantiopure forms of structurally related compounds, such as (S)-1-(4-methoxyphenyl) ethanol, have been synthesized using biocatalysts like Lactobacillus senmaizuke. This process was optimized using the Box–Behnken design-based model, demonstrating the potential of enzymatic systems in synthesizing and manipulating compounds structurally akin to "1-(5-Bromo-2-methoxyphenyl)ethanol" for pharmaceutical applications (Kavi et al., 2021).
3. Chemical Synthesis and Modification
The compound has also been a focus in chemical synthesis studies, where its structural analogs have been modified to yield various derivatives with potential pharmaceutical applications. For instance, the synthesis of 1-(6-Methoxy-2-naphthyl)ethanol from 2-methoxynaphthalene was achieved with a high yield, illustrating the compound's flexibility for chemical modifications and its potential in drug synthesis (Shuai, 2003).
Applications in Pharmaceutical Synthesis
1. Pharmaceutical Intermediate Synthesis
The compound and its derivatives have been employed as intermediates in the synthesis of pharmaceuticals. For instance, the enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol, structurally related to "1-(5-Bromo-2-methoxyphenyl)ethanol", has significant implications in the production of various drug intermediates, such as antihistamines and cycloalkyl[b]indoles (Kavi et al., 2021).
2. Chiral Building Blocks for Bioactive Compounds
Enantiomerically enriched forms of the compound have been identified as crucial chiral building blocks for the synthesis of bioactive compounds. This highlights the role of "1-(5-Bromo-2-methoxyphenyl)ethanol" and its derivatives in the development of new, potentially therapeutic molecules (Fuglseth et al., 2006).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRYFLFXINLLKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501902 | |
| Record name | 1-(5-Bromo-2-methoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-methoxyphenyl)ethanol | |
CAS RN |
16602-17-8 | |
| Record name | 1-(5-Bromo-2-methoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

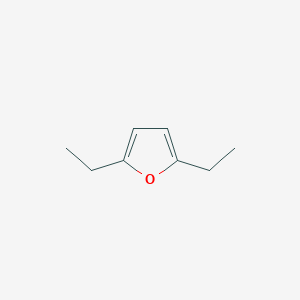
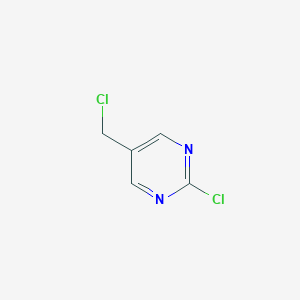
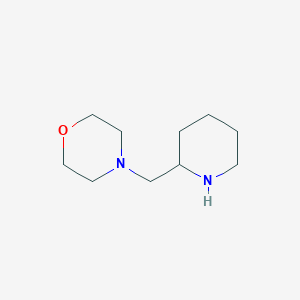

![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B173290.png)
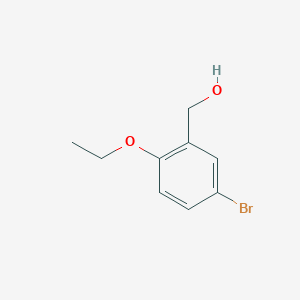
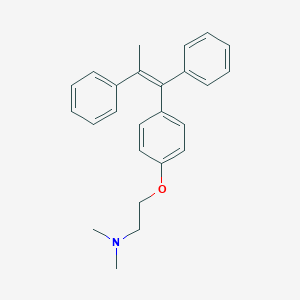
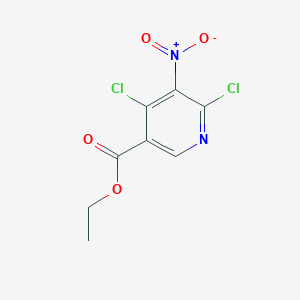
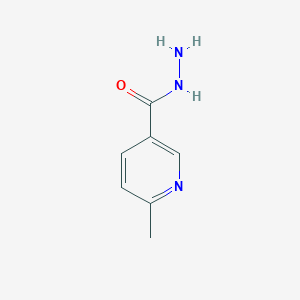
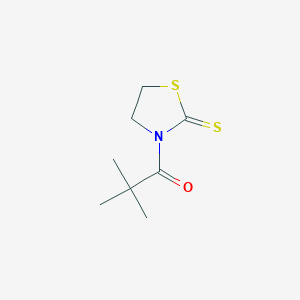
![2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B173308.png)
![Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-](/img/structure/B173310.png)
